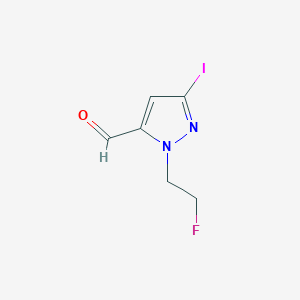

2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

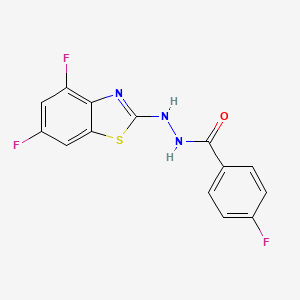

The compound is a derivative of pyrazole, which is a simple aromatic ring organic compound with the molecular formula C3H3N2H . The “2-(2-Fluoroethyl)” and “5-iodo” parts suggest that it has a fluoroethyl group and an iodine atom attached to the second and fifth positions of the pyrazole ring, respectively .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure would likely consist of a pyrazole ring with a fluoroethyl group (-CH2-CH2-F) attached to one carbon and an iodine atom attached to another carbon .Chemical Reactions Analysis

The reactivity of this compound could be similar to other halogenated organic compounds. For instance, the iodine could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties would likely be influenced by the presence of the fluoroethyl group and the iodine atom. For example, the compound might have different polarity and reactivity compared to a simple pyrazole .Applications De Recherche Scientifique

Fluorogenic Reagent for Liquid Chromatography

- Research Context: 3-(2-Furoyl)quinoline-2-carbaldehyde, a related compound, has been developed as a fluorogenic derivatizing reagent for liquid chromatography. It forms highly fluorescent isoindoles upon reaction with primary amines, facilitating high-sensitivity analysis of amino acids by laser-induced fluorescence with an argon-ion laser (Beale, Hsieh, Wiesler, & Novotny, 1990).

Synthesis of 3-Fluoropyrroles

- Research Context: Similar fluorinated pyrroles, like 5-Alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles, have been synthesized via electrophilic alpha,alpha-difluorination of imino bonds and subsequent aromatization. This methodology offers a new route for creating various 3-fluorinated pyrroles (Surmont et al., 2009).

Chemistry of Quinoline and Pyrazole Derivatives

- Research Context: Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar, covers the synthesis of quinoline ring systems and the construction of fused heterocyclic systems. This also includes biological evaluation and synthetic applications of these compounds (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-fluoroethyl)-5-iodopyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2O/c7-1-2-10-5(4-11)3-6(8)9-10/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTUWHIUUBYMBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1I)CCF)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

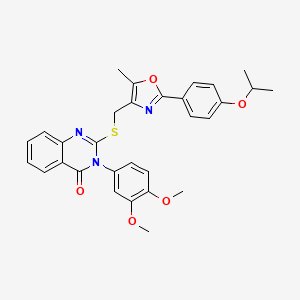

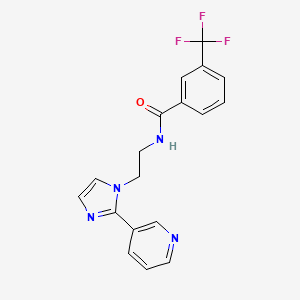

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2405010.png)

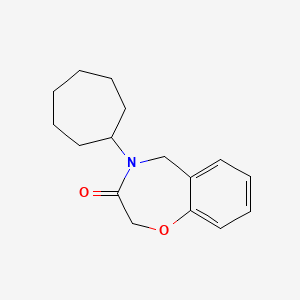

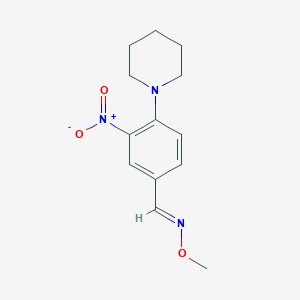

![(2,4-dimethylphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2405015.png)

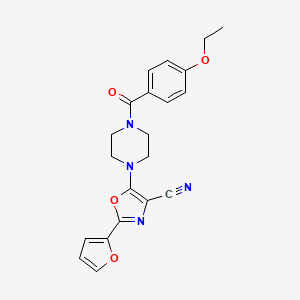

![2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2405016.png)

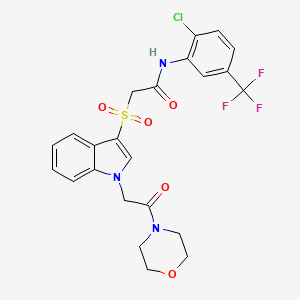

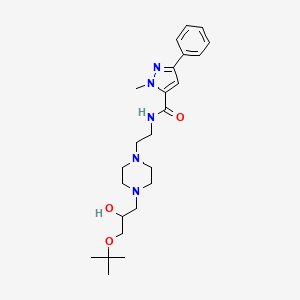

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2405022.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)